molecular formula C10H9FN4O B12236772 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide

5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide

Cat. No.: B12236772
M. Wt: 220.20 g/mol
InChI Key: HNADTCVYYABIMN-UHFFFAOYSA-N
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Description

5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Chemical Reactions Analysis

5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-fluoro-N-(1-methyl-1H-pyrazol-3-yl)pyridine-3-carboxamide include other pyrazolopyridines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. For example:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

5-fluoro-N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H9FN4O/c1-15-3-2-9(14-15)13-10(16)7-4-8(11)6-12-5-7/h2-6H,1H3,(H,13,14,16)

InChI Key

HNADTCVYYABIMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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